molecular formula C28H31N3O4 B4002788 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B4002788
M. Wt: 473.6 g/mol
InChI Key: NSJBWNBVMPLANN-UHFFFAOYSA-N
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Description

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C28H31N3O4 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-{[3-(acetylamino)-2,4-dimethylbenzyl]amino}-2-oxoethoxy)-N-(3,5-dimethylphenyl)benzamide is 473.23145648 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

One study examined the anticonvulsant activities of N-(substituted)-4-aminobenzamides, investigating their ability to inhibit seizures in rats. These compounds, including analogs structurally similar to the specified chemical, show potential in the development of new anticonvulsant drugs. Efforts to limit metabolic inactivation of these compounds led to the synthesis of new analogs, highlighting their therapeutic potential in epilepsy and seizure disorders (Afolabi & Okolie, 2013).

Anticancer Properties

Another area of research involves the synthesis and biological evaluation of benzamide derivatives as histone deacetylase (HDAC) inhibitors, showcasing their antitumor activities. Compounds like MGCD0103 demonstrate selective inhibition of HDACs, blocking cancer cell proliferation and inducing apoptosis. This suggests the potential of benzamide derivatives, including those structurally related to the specified compound, in cancer therapy (Zhou et al., 2008).

Synthesis and Characterization of Novel Derivatives

Research also extends to the synthesis of new thiazole and pyrazole derivatives based on benzothiophene moieties, incorporating benzamide structures. These synthesized compounds have been evaluated as antimicrobial agents, with some showing promising activities. Such studies underline the versatility of benzamide derivatives in synthesizing new compounds with potential biomedical applications (Gouda et al., 2010).

Development of Radiopharmaceuticals

The synthesis of rhenium and technetium complexes with benzamidine ligands, including studies on their structural and spectroscopic characterization, points to applications in radiopharmaceuticals. These complexes demonstrate how benzamide derivatives can contribute to the development of diagnostic and therapeutic agents in nuclear medicine (Huy et al., 2008).

Chemical Synthesis and Material Science

Benzamide derivatives have also been utilized in the synthesis of hyperbranched aromatic polyimides, indicating their role in material science. These studies explore the potential of benzamide-based compounds in creating materials with desirable thermal and chemical properties, relevant for various industrial applications (Yamanaka et al., 2000).

Properties

IUPAC Name

2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-17-12-18(2)14-23(13-17)31-28(34)24-8-6-7-9-25(24)35-16-26(33)29-15-22-11-10-19(3)27(20(22)4)30-21(5)32/h6-14H,15-16H2,1-5H3,(H,29,33)(H,30,32)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBWNBVMPLANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CNC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)C)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
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2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.